2-amino-N-benzyl-N-cyclopropylbutanamide
Overview
Description
2-Amino-N-benzyl-N-cyclopropylbutanamide is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.33 g/mol. This compound is characterized by its unique structure, which includes an amino group, a benzyl group, and a cyclopropyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-benzyl-N-cyclopropylbutanamide typically involves the following steps:
Benzylamine Synthesis: The reaction begins with the synthesis of benzylamine, which is achieved by reducing benzyl chloride with ammonia.
Cyclopropylbutanamide Formation: Cyclopropylbutanamide is synthesized through the reaction of cyclopropylamine with butanoyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves the coupling of benzylamine and cyclopropylbutanamide under suitable conditions, often using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-benzyl-N-cyclopropylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in the formation of 2-nitro-N-benzyl-N-cyclopropylbutanamide.
Reduction: The compound can be reduced to form a secondary amine, leading to the formation of 2-amino-N-benzyl-N-cyclopropylbutanamine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with various reagents, resulting in the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and strong bases (e.g., sodium hydride, NaH) are employed.
Major Products Formed:
Oxidation: 2-nitro-N-benzyl-N-cyclopropylbutanamide
Reduction: 2-amino-N-benzyl-N-cyclopropylbutanamine
Substitution: Various benzyl derivatives depending on the nucleophile used
Scientific Research Applications
2-Amino-N-benzyl-N-cyclopropylbutanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-amino-N-benzyl-N-cyclopropylbutanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This interaction can modulate various biological processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
2-Amino-N-benzyl-N-cyclopropylbutanamide is unique due to its specific structural features. Similar compounds include:
N-Benzyl-N-cyclopropylbutanamide: Lacks the amino group, resulting in different reactivity and biological activity.
2-Amino-N-benzylbutanamide: Does not contain the cyclopropyl group, leading to variations in chemical properties and applications.
Properties
IUPAC Name |
2-amino-N-benzyl-N-cyclopropylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-13(15)14(17)16(12-8-9-12)10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQMHLXUBRTTJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(CC1=CC=CC=C1)C2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.